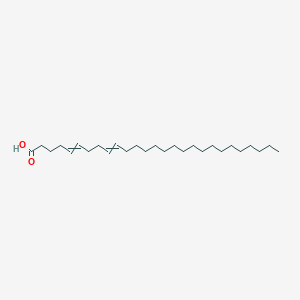![molecular formula C25H52O3S B14270348 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-13-1](/img/structure/B14270348.png)
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound characterized by its complex ether structure This compound features a long octadecane chain with multiple functional groups, including ethoxy, methylsulfanyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-ethoxy-3-hydroxypropane and methylsulfanyl methanol.
Etherification: The intermediate compounds undergo etherification reactions to form the desired ether linkages. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol groups, facilitating the nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate ethers with octadecane using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane depends on its interaction with molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The methylsulfanyl group may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- 1-{2-Ethoxy-3-[(ethylsulfanyl)methoxy]propoxy}octadecane
- 1-{2-Ethoxy-3-[(methylsulfanyl)ethoxy]propoxy}octadecane
Uniqueness
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both ethoxy and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
166824-13-1 |
|---|---|
Molekularformel |
C25H52O3S |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
1-[2-ethoxy-3-(methylsulfanylmethoxy)propoxy]octadecane |
InChI |
InChI=1S/C25H52O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-22-25(28-5-2)23-27-24-29-3/h25H,4-24H2,1-3H3 |
InChI-Schlüssel |
SFUWTUJVHKQFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCSC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
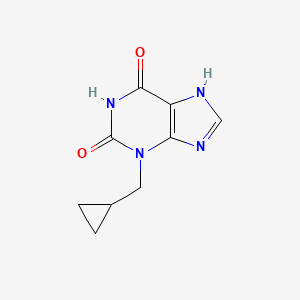
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
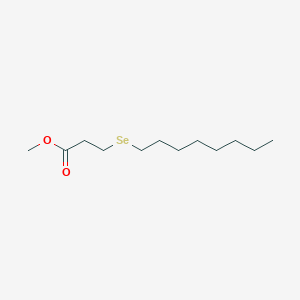

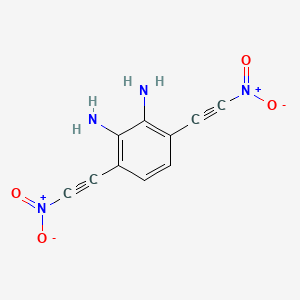




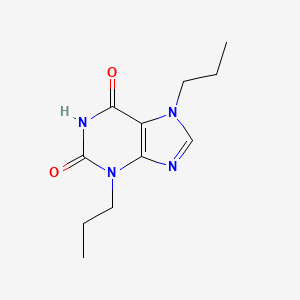
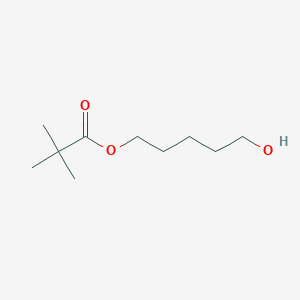
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
